MFCD18316650
Description
The compound “MFCD18316650” is known chemically as 5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidine-2,4-diol This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with fluorine and trifluoromethyl groups
Properties
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O2/c12-8-5(2-1-3-7(8)11(13,14)15)6-4-16-10(19)17-9(6)18/h1-4H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOPVDRTXDHPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidine-2,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)aniline and pyrimidine-2,4-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the aromatic ring, such as reducing the fluorine atoms to hydrogen.
Substitution: The compound is amenable to nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with fewer fluorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
- It has potential applications in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine:
- The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidine-2,4-diol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
- 5-(2-Fluorophenyl)pyrimidine-2,4-diol
- 5-(3-Trifluoromethylphenyl)pyrimidine-2,4-diol
- 5-(2-Chloro-3-(trifluoromethyl)phenyl)pyrimidine-2,4-diol
Uniqueness:
- The combination of fluorine and trifluoromethyl groups in 5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidine-2,4-diol imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features distinguish it from other similar compounds and enhance its potential in various applications.
Biological Activity
MFCD18316650, also known as rhamnocitrin, is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant studies and data.
Antimicrobial Activity
Rhamnocitrin has demonstrated significant antimicrobial properties against various bacterial strains. A study focused on the antimicrobial activity of flavonoids isolated from Combretum erythrophyllum revealed that rhamnocitrin exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for rhamnocitrin were reported to be in the range of 25-50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Rhamnocitrin
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Vibrio cholerae | 25 |
| Enterococcus faecalis | 50 |
| Micrococcus luteus | 25 |
| Shigella sonei | 25 |
Antioxidant Activity
The antioxidant capacity of rhamnocitrin has also been evaluated. While it was noted that this compound exhibited the poorest antioxidant activity among several tested flavonoids, it still plays a role in mitigating oxidative stress compared to other compounds like quercetin and rhamnazin, which showed strong antioxidant effects .
Anti-inflammatory Properties
In addition to its antimicrobial and antioxidant activities, rhamnocitrin has been assessed for its anti-inflammatory effects. In comparative studies, it demonstrated higher anti-inflammatory activity than the positive control mefenamic acid, indicating its potential as a therapeutic agent in inflammatory conditions .
Table 2: Comparative Anti-inflammatory Activity
| Compound | Activity Level |
|---|---|
| Rhamnocitrin | Higher than mefenamic acid |
| Mefenamic acid | Control |
Case Studies and Research Findings
- Study on Flavonoids from Combretum erythrophyllum :
- Phytochemical Profiles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
